Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane

Description

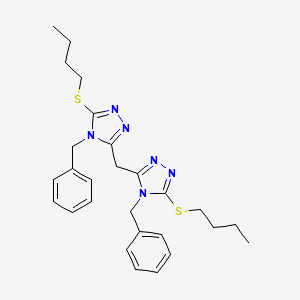

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is a bis-triazole derivative characterized by two 1,2,4-triazole rings connected via a methane linker. Each triazole moiety is substituted at the 4-position with a benzyl group and at the 5-position with a butylthio (-S-C₄H₉) group. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the aromatic benzyl and aliphatic butylthio substituents.

Properties

CAS No. |

62662-60-6 |

|---|---|

Molecular Formula |

C27H34N6S2 |

Molecular Weight |

506.7 g/mol |

IUPAC Name |

4-benzyl-3-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-butylsulfanyl-1,2,4-triazole |

InChI |

InChI=1S/C27H34N6S2/c1-3-5-17-34-26-30-28-24(32(26)20-22-13-9-7-10-14-22)19-25-29-31-27(35-18-6-4-2)33(25)21-23-15-11-8-12-16-23/h7-16H,3-6,17-21H2,1-2H3 |

InChI Key |

XOPMJPBHNKMIIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NN=C(N1CC2=CC=CC=C2)CC3=NN=C(N3CC4=CC=CC=C4)SCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can be achieved through a multi-step process involving the following key steps:

-

Formation of 4-benzyl-5-(butylthio)-4H-1,2,4-triazole

Starting Materials: Benzylamine, butylthiol, and hydrazine hydrate.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.

Procedure: Benzylamine and butylthiol are reacted with hydrazine hydrate to form the triazole ring.

-

Coupling of Two Triazole Units

Starting Materials: 4-benzyl-5-(butylthio)-4H-1,2,4-triazole and formaldehyde.

Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide, under mild heating.

Procedure: The triazole units are coupled using formaldehyde to form the methylene bridge, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.

Products: Oxidation of the butylthio group to form sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.

Products: Reduction of the triazole ring or the benzyl group.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Carried out in polar solvents, sometimes with the aid of catalysts.

Products: Substitution at the benzyl or butylthio positions.

Scientific Research Applications

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with biological targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The butylthio and benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to the bis-triazole family, distinguished by its methane linker and substituents. Key structural analogs include:

Key Observations:

- Linker Effects : BAT1 () shares the methane linker but lacks the benzyl and butylthio groups, highlighting how substituents modulate electronic and steric properties. The target compound’s benzyl groups may enhance aromatic interactions, while the butylthio substituents increase hydrophobicity compared to BAT1’s thiol groups .

- Substituent Diversity : Compound 5m () replaces the methane linker with a pyridine ring, introducing π-π stacking capabilities but reducing conformational flexibility .

Physicochemical Properties

- Melting Points : Similar triazoles exhibit melting points ranging from 140°C to 240°C (). The butylthio and benzyl groups in the target compound likely lower its melting point compared to nitro- or chloro-substituted analogs (e.g., 5n: 199–202°C) due to reduced crystallinity .

- Molecular Weight and Solubility : The target compound’s molecular weight is estimated to exceed 500 g/mol, comparable to BAT derivatives (). Its lipophilic substituents may reduce aqueous solubility compared to morpholine-containing analogs () .

Theoretical and Computational Insights

- Charge Distribution : employs DFT calculations (B3LYP/6-31G(d,p)) to analyze Mulliken charges and HOMO-LUMO gaps in triazole derivatives. Such methods could predict the target compound’s reactivity, particularly the electron-withdrawing effects of the benzyl and butylthio groups .

Biological Activity

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bis(triazole) core with butylthio and benzyl substituents that influence its biological properties.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The antibacterial efficacy of this compound has been evaluated in multiple studies.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 µg/mL | |

| S. aureus | 5 µg/mL | ||

| K. pneumoniae | 8 µg/mL |

The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activities. This compound has shown effectiveness against various fungal strains.

Table 2: Antifungal Activity

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 15 µg/mL | |

| Aspergillus niger | 20 µg/mL |

These findings highlight the compound's potential as an antifungal agent in therapeutic applications.

Antioxidant Activity

The antioxidant capacity of triazole derivatives is another area of research interest. Studies have utilized various assays to evaluate the antioxidant potential of this compound.

Table 3: Antioxidant Activity Assays

The compound exhibited significant scavenging activity against free radicals, indicating its potential as an antioxidant agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and bacterial targets. The presence of the benzyl group enhances binding affinity to key enzymes involved in bacterial metabolism and cell wall synthesis.

Case Studies

A recent study conducted in vitro assays to assess the biological activity of a series of triazole derivatives including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed lower toxicity profiles compared to traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.